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molecular formula C19H23N3O B159093 Benzydamine CAS No. 642-72-8

Benzydamine

Cat. No. B159093
M. Wt: 309.4 g/mol
InChI Key: CNBGNNVCVSKAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966761

Procedure details

As described in the aforementioned United States patent specification, indazole compounds embraced by the foregoing general formula II are biologically active in that some manifest analgesic, antiinflammatory and myorelaxing activity. Probably the best known of such compounds at the present time is 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, commonly referred to as benzydamine, which in the form of the hydrochloride salt, is employed in chemotherapy as an analgesic, antipyretic and/or antiinflammatory agent. In this role, the benzydamine hydrochloride is asssociated in pharmaceutical compositions with pharmaceutically acceptable organic or inorganic, solid or liquid carriers. According to the process described in the aforementioned United States specification, this compound is prepared by heating the sodium salt of 1-benzyl-3-hydroxy-1H-indazole with 3-chloropropyldimethylamine in xylene as an inert solvent. Treatment of the 1benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole so-obtained with ethereal hydrochloric acid yields the corresponding hydrochloride salt, with a melting point of 160°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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reactant
Reaction Step Seven
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reactant
Reaction Step Seven
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Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=N1.[CH2:10]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([O:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:32])[CH3:31])=[N:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CN(CCCOC1C2C=CC=CC=2N(CC2C=CC=CC=2)N=1)C.Cl.[Na].C(N1C2C(=CC=CC=2)C(O)=N1)C1C=CC=CC=1.[Cl:75]CCCN(C)C>C1(C)C(C)=CC=CC=1>[CH2:10]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([O:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:31])[CH3:32])=[N:18]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[ClH:75] |f:2.3,^1:56|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)OCCCN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCOC=1C=2C=CC=CC2N(N1)CC=3C=CC=CC3
Step Five
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCOC=1C=2C=CC=CC2N(N1)CC=3C=CC=CC3.Cl
Step Seven
Name
Quantity
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Type
reactant
Smiles
[Na]
Name
Quantity
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Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)O
Name
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Type
reactant
Smiles
ClCCCN(C)C
Name
Quantity
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Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this compound is prepared

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)OCCCN(C)C
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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